![molecular formula C30H23BrN4O3 B421003 ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B421003.png)
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a phenylamino pyridine moiety
Preparation Methods
The synthesis of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through a condensation reaction involving a cyanoacetamide and an aldehyde, followed by cyclization.
Final Coupling: The final step involves coupling the indole core with the pyridine moiety using an appropriate linker, such as an esterification reaction with ethyl chloroformate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents.
Scientific Research Applications
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to determine its suitability as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-1-(4-bromophenyl)-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds containing the pyridine moiety, such as nicotinamide or pyridoxine, which have different biological activities and applications.
Indole Derivatives: Compounds like indomethacin or tryptophan, which also contain the indole core but differ in their substituents and biological effects.
Bromophenyl Compounds: Compounds such as bromophenol blue or bromocriptine, which contain the bromophenyl group and have distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H23BrN4O3 |
|---|---|
Molecular Weight |
567.4g/mol |
IUPAC Name |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-bromophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C30H23BrN4O3/c1-3-37-30(36)28-19(2)35(22-11-9-20(31)10-12-22)27-14-13-23(17-24(27)28)38-29-25(18-32)26(15-16-33-29)34-21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,33,34) |
InChI Key |
PBFNRWAJALBWSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


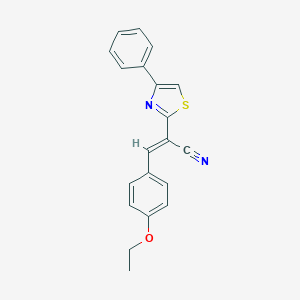
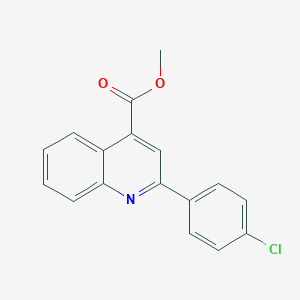
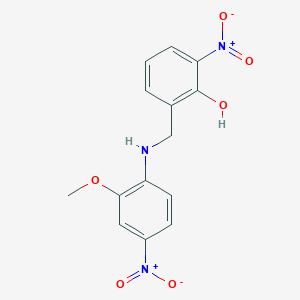
![3-(3-Hydroxy-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420926.png)
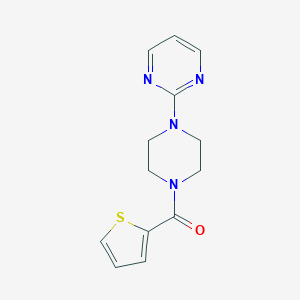
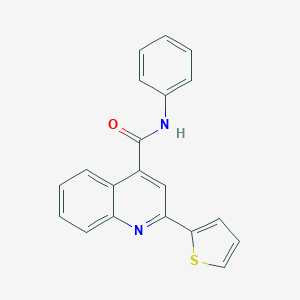
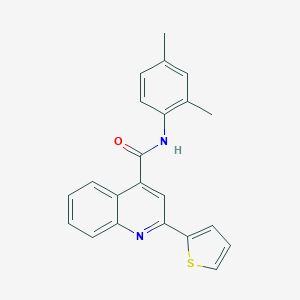
![(5-bromofuran-2-yl)[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B420932.png)
![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B420935.png)
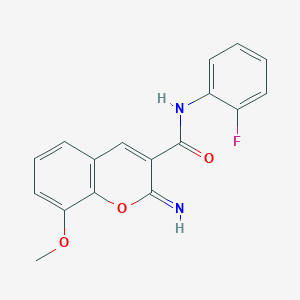
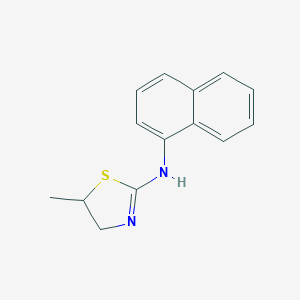
![Diethyl 3-amino-4-[(4-bromophenyl)hydrazono]-2-cyano-2-pentenedioate](/img/structure/B420944.png)
![3-[(3-Chlorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B420948.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B420950.png)
